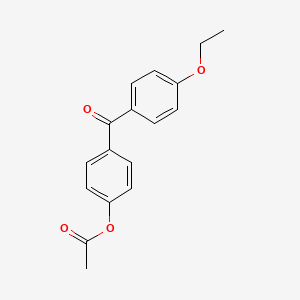

Ethyl 5-(2-furanoyl)-2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

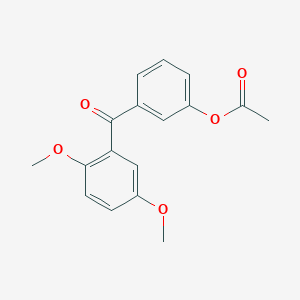

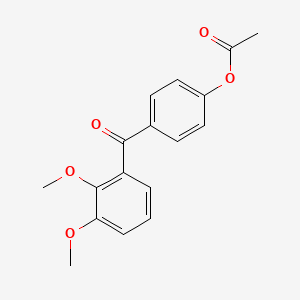

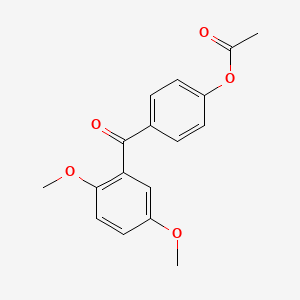

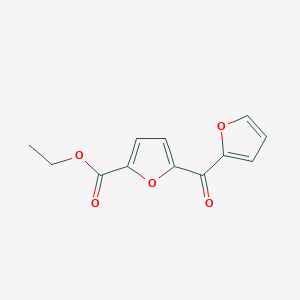

Ethyl 5-(2-furanoyl)-2-furoate is a complex organic compound likely containing furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The exact structure and properties of this compound would depend on the specific arrangement of these and other atoms in the molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, furan derivatives can be synthesized through various methods including condensation reactions of functional derivatives of aliphatic and cyclic compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(2-furanoyl)-2-furoate would likely involve furan rings and ethyl groups. The exact structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Ethyl 5-(2-furanoyl)-2-furoate would depend on its specific molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the specific arrangement of its atoms .

Scientific Research Applications

1. Polymer Synthesis

Ethyl 5-(2-furanoyl)-2-furoate has been explored for its potential in polymer synthesis. For example, a study by Abid et al. (2008) discussed the creation of copolyesters containing both terephthalate and furoate units, using bio-based ethyl 2-furoate. These copolymers showed good thermal stability and were characterized as amorphous polymers.

2. Insecticidal Synthesis

Ethyl 5-(2-furanoyl)-2-furoate is utilized in the synthesis of insecticidal esters. A study by Elliott et al. (1971) elaborates on the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction, resulting in 5-aralkyl-3-furoates, which are key intermediates in the synthesis of these esters.

3. Organic Synthesis and Reactions

In organic chemistry, ethyl 5-(2-furanoyl)-2-furoate is involved in various synthetic processes and reactions. For instance, Mndzhoian (1959) details its use in preparing 5-(aminomethyl)-2-furoic acid. Similarly, Fu et al. (2012) describe its role in palladium-catalyzed direct arylation of heteroaromatics.

4. Glycosidase Inhibitory Activities

Research by Moreno‐Vargas et al. (2003) investigates the glycosidase inhibitory activities of derivatives of ethyl 5-(2-furanoyl)-2-furoate. These derivatives were found to be effective as selective α-L-fucosidase and β-galactosidase inhibitors.

5. Corrosion Inhibition

Ethyl 5-(2-furanoyl)-2-furoate and its derivatives have been studied for their corrosion inhibition properties. Khaled (2010) explores the inhibition performance of some furan derivatives on mild steel in acidic environments, highlighting their high efficiency and mixed-type inhibition nature.

Safety And Hazards

Future Directions

The future research directions for a compound like Ethyl 5-(2-furanoyl)-2-furoate could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new methods for its synthesis .

properties

IUPAC Name |

ethyl 5-(furan-2-carbonyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAWONVKQVYXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641794 |

Source

|

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-furanoyl)-2-furoate | |

CAS RN |

890100-54-6 |

Source

|

| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.